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molecular formula C12H11F3N2O2 B8747522 3-Methyl-1-(4-trifluoromethylphenyl)-dihydrouracil CAS No. 101394-18-7

3-Methyl-1-(4-trifluoromethylphenyl)-dihydrouracil

Cat. No. B8747522
M. Wt: 272.22 g/mol
InChI Key: GWSSXUXEFLGFOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04588729

Procedure details

At first, 4 g (0.014 moles) of N-(methylcarbamoyl)-N-(4-trifluoromethylphenyl)-β-alanine was added to a solution consisting of 45 ml of 6N-hydrochloric acid and 15 ml of acetic acid, and the mixture was refluxed with heating for 2 hours. After completion of the reaction, 50 ml of water was added thereto. The deposited crystals were recovered by filtration with suction and recrystallized from ethyl acetate-n-hexane, 3.38 g of the desired compound was obtained as colorless needle crystals having a melting point of 115°-117° C. (yield: 90.1%).
Name
N-(methylcarbamoyl)-N-(4-trifluoromethylphenyl)-β-alanine
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
90.1%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]([N:5]([C:11]1[CH:16]=[CH:15][C:14]([C:17]([F:20])([F:19])[F:18])=[CH:13][CH:12]=1)[CH2:6][CH2:7][C:8](O)=[O:9])=[O:4].Cl.C(O)(=O)C>O>[CH3:1][N:2]1[C:8](=[O:9])[CH2:7][CH2:6][N:5]([C:11]2[CH:16]=[CH:15][C:14]([C:17]([F:20])([F:19])[F:18])=[CH:13][CH:12]=2)[C:3]1=[O:4]

Inputs

Step One
Name
N-(methylcarbamoyl)-N-(4-trifluoromethylphenyl)-β-alanine
Quantity
4 g
Type
reactant
Smiles
CNC(=O)N(CCC(=O)O)C1=CC=C(C=C1)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
with heating for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The deposited crystals were recovered by filtration with suction
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate-n-hexane

Outcomes

Product
Name
Type
product
Smiles
CN1C(N(CCC1=O)C1=CC=C(C=C1)C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.38 g
YIELD: PERCENTYIELD 90.1%
YIELD: CALCULATEDPERCENTYIELD 88.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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